3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic pyrimidinone derivative characterized by a pyrido[4,3-d]pyrimidin-4(3H)-one core. Key structural features include:
- Cyclopropyl substituent at position 2, contributing to steric effects and metabolic stability. This compound is of interest in medicinal chemistry due to the pyrimidinone scaffold's prevalence in bioactive molecules, including antifungals, antitumor agents, and kinase inhibitors .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N3O/c21-17-14-10-18-9-8-15(14)19-16(13-6-7-13)20(17)11-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |
InChI Key |
VJEMICPYHLSESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(CNCC3)C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization, chromatography, or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Structural Analogs
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3)
- Differences : Lacks the 2-cyclopropyl group, substituted instead with a hydrogen at position 2.
- Properties: Molecular weight = 241.29; used as a precursor in synthesis.
2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1713639-42-9)
- Differences : Cyclopropylmethyl group at position 3 instead of benzyl.
- Properties : Molecular formula = C16H18N4O; increased steric bulk at position 3 may hinder binding to hydrophobic pockets compared to the benzyl group .
- Synthesis : Likely involves cyclopropanation and alkylation steps, similar to the target compound .
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62259-92-1)
- Differences: Pyrido[3,4-d]pyrimidinone core with methyl at position 2 and benzyl at position 6.
- Structural Similarity : Score = 0.58 (moderate). Altered core orientation and substituent positions likely result in divergent biological activity .
Antifungal and Antitumor Derivatives
- Thieno[2,3-d]pyrimidinones (e.g., 3-alkyl-substituted analogs): Exhibit IC50 values in the micromolar range against Candida albicans. The target compound’s benzyl group may enhance antifungal potency via improved membrane interaction .
- Pyrido-thieno pyrimidinones (e.g., 7-methyl derivatives): Show antimycobacterial activity (MIC = 1.56–6.25 µg/mL against M. tuberculosis). The cyclopropyl group in the target compound could similarly enhance metabolic stability .
Kinase Inhibition
- 6-(3-Fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl] analog (CAS 431.389 g/mol): Contains electron-withdrawing groups (trifluoromethyl, fluorobenzoyl), which improve kinase selectivity. The target compound’s cyclopropyl and benzyl groups may offer a balance between potency and pharmacokinetics .
Q & A
Basic Questions
What are the typical synthetic routes for preparing 3-benzyl-2-cyclopropyl-tetrahydropyridopyrimidinone?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with a core pyridopyrimidine scaffold. For example, 3-benzyl derivatives can be synthesized by refluxing 3-benzyl-2-sulfanyl precursors with hydrazine hydrate in dry pyridine, followed by purification via ethanol washing and crystallization from ethyl acetate . Cyclopropyl substitutions may require cyclopropanation reactions using reagents like trimethylsulfoxonium iodide under basic conditions. Advanced purification techniques (e.g., column chromatography) are critical for isolating high-purity products, as seen in analogous pyrido-pyrimidine syntheses .
What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring saturation. For example, the 3-benzyl group typically shows aromatic proton signals at δ 7.2–7.4 ppm, while cyclopropane protons resonate as a multiplet near δ 1.0–1.5 ppm .
- X-ray Crystallography: Resolves stereochemistry and planarity of the fused pyridopyrimidine ring system. A related compound showed a nearly planar thienopyridine core with a dihedral angle of 1.2° between rings .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
What safety precautions are recommended for handling this compound?
Methodological Answer:
While specific hazard data for this compound is limited, structurally similar tetrahydropyridopyrimidines often require standard lab precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy .
- Store under inert atmosphere (N₂/Ar) to prevent oxidation.
Advanced Research Questions
How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Strategies include:
- Cross-Validation: Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 2-dialkylamino or 3-aryl derivatives) to identify critical substituents. For instance, 2-cyclopropyl groups may enhance metabolic stability versus 2-methyl analogs .
- Computational Docking: Use molecular dynamics to predict binding affinities to targets like enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
What strategies optimize reaction yields for introducing cyclopropyl groups?
Methodological Answer:
- Reagent Selection: Use cyclopropane carboxaldehyde or halides with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation. For example, a related synthesis achieved 78% yield at 70°C .
How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
- Chiral Centers: Use chiral HPLC or asymmetric synthesis to isolate enantiomers. For example, the 3-benzyl group’s configuration may affect binding to G-protein-coupled receptors .
- Conformational Analysis: X-ray data shows that planarity of the pyridopyrimidine core enhances π-π stacking with aromatic residues in enzyme pockets .
- Metabolism Studies: CYP450 isoforms (e.g., CYP3A4) may preferentially metabolize one enantiomer, impacting half-life .
Data-Driven Analysis
Table 1: Key Structural Analogs and Biological Activities
Addressing Contradictions in Evidence
- Synthetic Routes: uses hydrazine hydrate, while employs aza-Wittig reactions. Researchers should prioritize methods based on substituent compatibility (e.g., aza-Wittig for 2-aryl derivatives).
- Biological Data: Analog B shows potent COX-2 inhibition , but another study reports weak activity . Verify assay conditions (e.g., cell line, incubation time) and purity (>95% by HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
